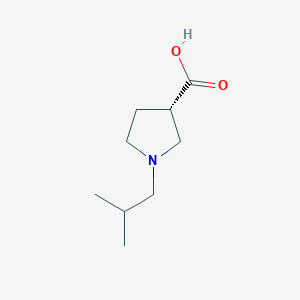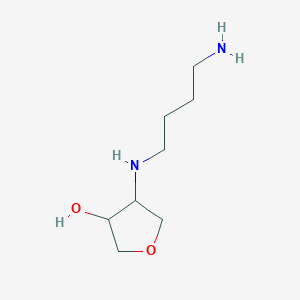
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol is a chemical compound that belongs to the class of tetrahydrofuran derivatives This compound features a tetrahydrofuran ring substituted with an amino group and a butylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol can be achieved through several synthetic routes. . The azide group is then reduced to the corresponding amine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amidation and Hofmann degradation, which are efficient and cost-effective for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives such as:
- 4-aminomethyl-tetrahydrofuran-2-carboxylates
- 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol
- Tetrahydrofuran cyclic urea derivatives
Uniqueness
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H18N2O2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-(4-aminobutylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H18N2O2/c9-3-1-2-4-10-7-5-12-6-8(7)11/h7-8,10-11H,1-6,9H2 |
Clave InChI |
LBAUSODQXBUVCW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)O)NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


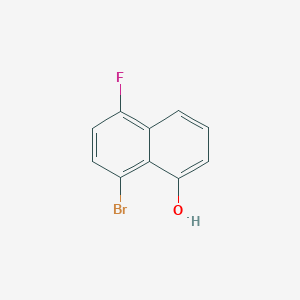
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
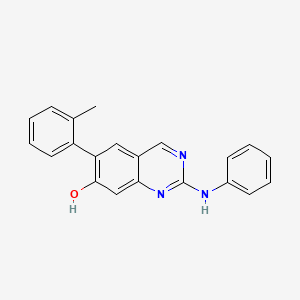
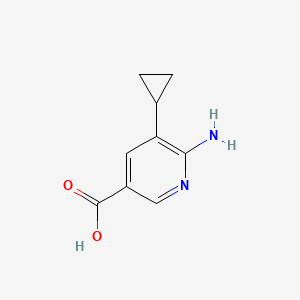
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
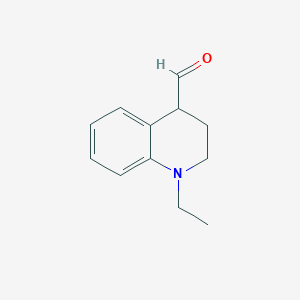
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)

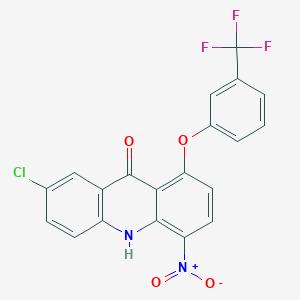
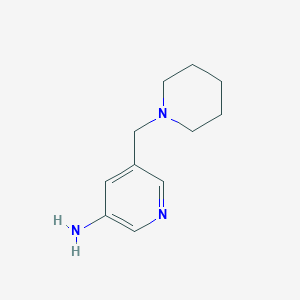
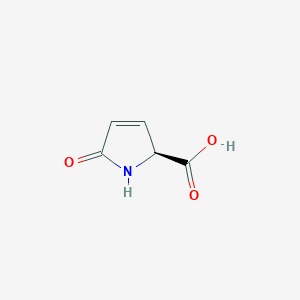
![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
